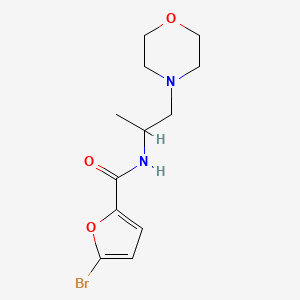
5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. This compound features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a bromine atom and a morpholinopropan-2-yl group. It has a molecular formula of C12H17BrN2O3 and a molecular weight of 317.18 g/mol .
Preparation Methods
The synthesis of 5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide involves several steps. One common method includes the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. The brominated intermediate is then reacted with triethyl phosphite at elevated temperatures to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include NBS, AIBN, triethyl phosphite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with different substituents, leading to distinct biological activities.
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: A compound with a thiazole ring instead of a morpholine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H17BrN2O3 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
5-bromo-N-(1-morpholin-4-ylpropan-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H17BrN2O3/c1-9(8-15-4-6-17-7-5-15)14-12(16)10-2-3-11(13)18-10/h2-3,9H,4-8H2,1H3,(H,14,16) |
InChI Key |
ZLSJXVVCNMXGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















